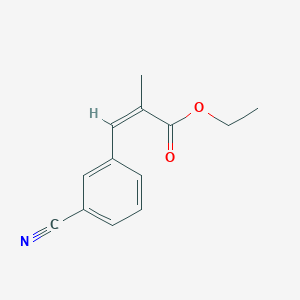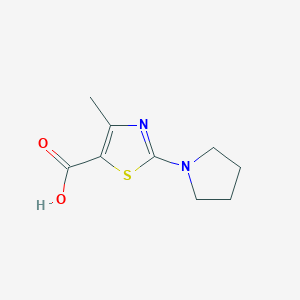
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid
Descripción general
Descripción
“4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” is a compound used for proteomics research applications . It has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” are characterized by its molecular formula (C9H12N2O2S) and molecular weight (212.27) . Further details about its physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A series of polysubstituted derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate were synthesized and showed interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains. These structures serve as a basis for developing new antimycobacterial agents due to their significant antimicrobial efficacy (Yahya Nural et al., 2018).
Applications in Organic Synthesis
Research into the synthesis of complex heterocyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, reveals the utility of related compounds in constructing novel bicyclic systems. These findings highlight the potential for creating diverse molecular structures with varied biological activities (Y. Kharchenko et al., 2008).
Anticancer Research
Hybrid molecules combining pyridine and thiazole moieties have been synthesized and evaluated for their cytotoxic actions against various cancer cell lines. Some derivatives demonstrated high antiproliferative activity, indicating their potential as anticancer agents. Notably, certain compounds exhibited selectivity towards cancer cells, suggesting a promising avenue for developing targeted cancer therapies (I. Ivasechko et al., 2022).
Direcciones Futuras
The future directions in the research of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the study of the binding conformation of similar compounds, their potency towards specific targets, and their activity against certain receptors .
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXYESYCPEQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



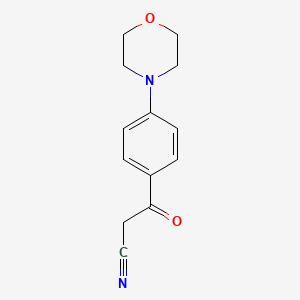
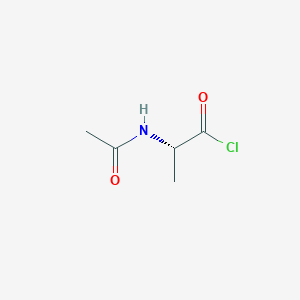
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)
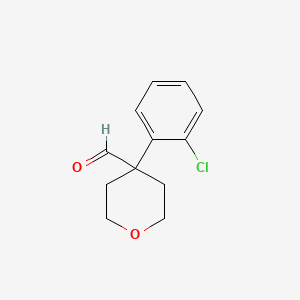

![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)
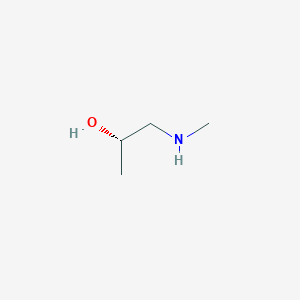
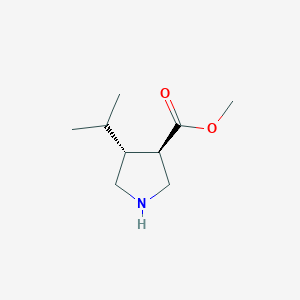
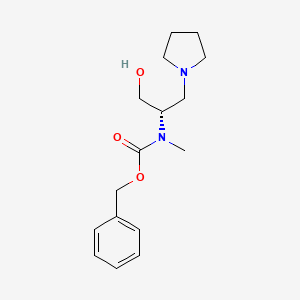
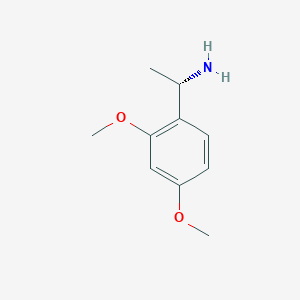
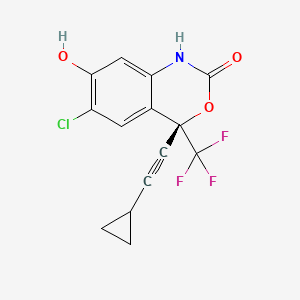
![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)
